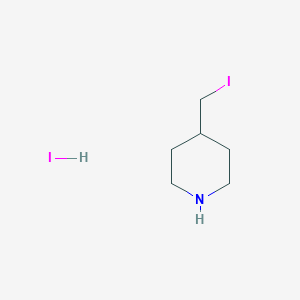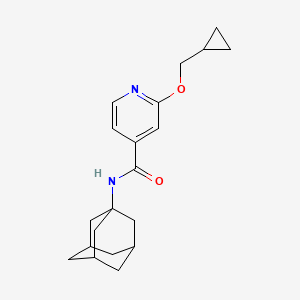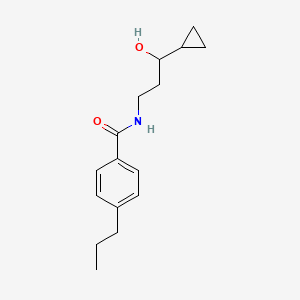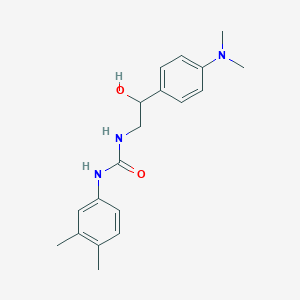
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea is a urea derivative that is not directly discussed in the provided papers. However, the papers do discuss related urea derivatives and their potential applications, particularly in the field of medicinal chemistry as anticancer agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, showing that some derivatives have comparable cytotoxicity to known anticancer agents like chlorambucil . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and shown to have significant antiproliferative effects on various cancer cell lines .
Synthesis Analysis
The synthesis of related urea derivatives involves the reaction of alkylanilines with acids like 4-phenylbutyric acid to produce 1-aryl-3-(2-chloroethyl) ureas . Another approach involves computer-aided design to create 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are then synthesized and evaluated for their biological activity . The synthesis of N-[2-(dimethylamino)ethyl]urea derivatives has also been explored, leading to the production of glycoluril hydrochlorides .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For example, the intermolecular compound of 2-(4-(dimethylamino)benzylideneamino)benzoic acid and urea exhibits a high dielectric constant and electrical conductivity due to the remarkable packing of urea molecules, which form a corrugated sheet or chain of rings extending along the b-axis via N–H⋯O hydrogen bonding interactions . The crystal structure of these compounds can be monoclinic with the P21/c centrosymmetric space group .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions depending on their substituents. The α-ureidoalkylation reaction of N-[2-(dimethylamino)ethyl]urea with 4,5-dihydroxyimidazolidin-2-ones has been studied, leading to the synthesis of glycoluril derivatives . The presence of electric fields can induce intermolecular proton transfer processes in the NH⋯O bonds of urea derivatives, leading to the formation of polar domains on a macroscopic scale .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The dielectric properties of certain urea compounds can be remarkable, as seen in the intermolecular compound of DMABAB–urea, which has a high dielectric constant and reasonable electrical conductivity . The thermal and spectral characterization of these compounds is also important for understanding their behavior and potential applications . The cytotoxicity and antiproliferative effects of urea derivatives on cancer cell lines are key chemical properties that are evaluated for their potential use as anticancer agents .
科学的研究の応用
Discovery of Nonpeptide Agonists
The discovery of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor highlights the potential of structurally similar compounds in pharmacological research and drug development. AC-7954's selective agonist activity suggests the compound's utility as a pharmacological tool and a potential drug lead for targeting the urotensin-II receptor (Croston et al., 2002).
α-Ureidoalkylation Reaction
The α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with various 4,5-dihydroxyimidazolidin-2-ones has been systematically studied, producing hitherto unknown N-[2-(dimethylamino)ethyl]glycolurils. This research demonstrates the compound's role in facilitating novel synthetic routes for the generation of glycoluril derivatives, showing promise for further chemical and pharmacological investigations (Gazieva et al., 2009).
Inhibition of Translation Initiation
Research into symmetrical N,N'-diarylureas, including derivatives structurally related to 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, has uncovered their role as potent activators of the eIF2α kinase heme regulated inhibitor. These findings indicate the potential for these compounds in inhibiting cancer cell proliferation, suggesting a promising avenue for the development of new anticancer agents (Denoyelle et al., 2012).
Nonlinear Optical Properties
The synthesis of compounds with structures similar to this compound has led to the investigation of their nonlinear optical properties. Studies have shown that these compounds exhibit promising applications in optical device technologies, such as optical limiters, due to their switchover behavior from saturable absorption to reverse saturable absorption with increasing excitation intensity (Rahulan et al., 2014).
Enzyme-Functionalized Biosensors
The development of hydrogel-based biosensors for the detection of urea, utilizing enzyme-functionalization, showcases another application area. The compound's role in these biosensors demonstrates its utility in industrial and biomedical diagnostics, offering a novel approach for the sensitive and selective detection of urea (Erfkamp et al., 2019).
特性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-5-8-16(11-14(13)2)21-19(24)20-12-18(23)15-6-9-17(10-7-15)22(3)4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFCTXBQKJYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

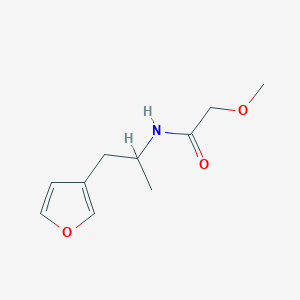
![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)
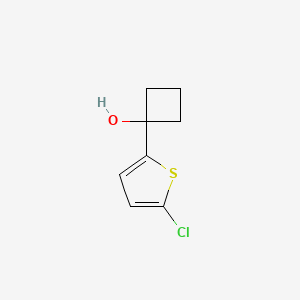
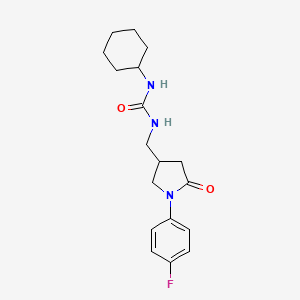
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

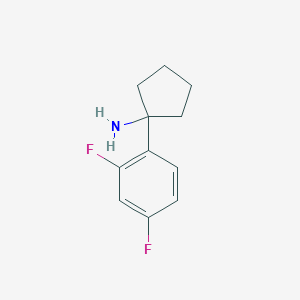


![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)
![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)
